molecular formula C11H12BrNO2 B1275737 3-Bromo-4,5-diethoxybenzonitrile CAS No. 514856-13-4

3-Bromo-4,5-diethoxybenzonitrile

Cat. No.: B1275737
CAS No.: 514856-13-4
M. Wt: 270.12 g/mol
InChI Key: DPLJNTWBXCKJOL-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-Bromo-4,5-diethoxybenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione-related enzymes, enhancing the production of reduced glutathione in cells . This interaction is crucial for cellular protection against oxidative stress. Additionally, this compound may interact with signaling proteins such as extracellular signal-regulated kinase and protein kinase B, promoting their phosphorylation and subsequent activation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes . This activation helps in protecting cells from oxidative damage and maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to and activate Nrf2, which then translocates to the nucleus and binds to the antioxidant response element in the promoter region of target genes . This binding results in the upregulation of genes involved in antioxidant defense. Additionally, this compound may inhibit or activate certain enzymes, further influencing cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects by enhancing antioxidant defenses. At higher doses, it could potentially cause toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response. It is crucial to determine the optimal dosage to maximize benefits while minimizing risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with glutathione synthetase enhances the production of reduced glutathione, a key antioxidant in cellular metabolism . This interaction helps in maintaining redox balance and protecting cells from oxidative stress.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by factors such as binding affinity and cellular uptake mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its precise role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxybenzonitrile typically involves the bromination of 4,5-diethoxybenzonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-diethoxybenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-4,5-diethoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: While not directly used in therapeutic applications, this compound can be utilized in the synthesis of biologically active molecules for research purposes. It helps in studying the structure-activity relationships of potential drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives can be employed in the manufacture of dyes, pigments, and polymers.

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-4,5-diethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLJNTWBXCKJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399567
Record name 3-bromo-4,5-diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514856-13-4
Record name 3-bromo-4,5-diethoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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